2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
CAS No.:
Cat. No.: VC18336021
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O3S |
|---|---|
| Molecular Weight | 267.31 g/mol |
| IUPAC Name | 5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C11H13N3O3S/c1-15-7-5-9(17-3)8(16-2)4-6(7)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14) |
| Standard InChI Key | HIYZNYXIGGQUMX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1C2=NN=C(S2)N)OC)OC |
Introduction
Chemical Identity and Structural Features
2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole (C<sub>11</sub>H<sub>13</sub>N<sub>3</sub>O<sub>3</sub>S) is a small molecule with a molecular weight of 283.30 g/mol. Its structure comprises a 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The amino group at position 2 contributes to hydrogen-bonding interactions, while the 2,4,5-trimethoxyphenyl substituent at position 5 introduces steric bulk and electron-donating methoxy groups, which may enhance membrane permeability and target binding affinity .
The methoxy groups at the 2-, 4-, and 5-positions of the phenyl ring create a distinct electronic environment. Methoxy substituents are known to influence pharmacokinetic properties by modulating lipophilicity and metabolic stability. For example, in related compounds such as 5-(3,4-dihydroxyphenyl)-1,3,4-thiadiazol-2-amine (2c) and 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (2d), the number and position of methoxy groups significantly affected anticancer activity . The trimethoxy configuration in the subject compound may further optimize these properties, though empirical validation is required.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole can be achieved through cyclodehydration reactions analogous to those described for structurally similar thiadiazoles . A plausible route involves the following steps:
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Starting Material Preparation: 2,4,5-Trimethoxybenzoic acid serves as the precursor. This aromatic carboxylic acid is commercially available or synthesized via methoxylation of hydroxybenzoic acid derivatives.
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Cyclodehydration: Reaction of 2,4,5-trimethoxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl<sub>3</sub>). This step facilitates the formation of the thiadiazole ring through the elimination of water and hydrochloric acid .
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Purification: The crude product is basified, filtered, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure compound.
Representative Reaction Scheme:
Spectroscopic Characterization
Key spectroscopic data for analogous compounds provide insights into the expected profiles for 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole:
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<sup>1</sup>H-NMR:
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Aromatic protons on the trimethoxyphenyl ring would appear as distinct multiplets in the δ 6.5–7.5 ppm range.
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Methoxy groups (-OCH<sub>3</sub>) typically resonate as singlets near δ 3.7–3.9 ppm .
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The amino group (-NH<sub>2</sub>) may appear as a broad singlet around δ 7.1–7.3 ppm, as observed in compound 2c .
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<sup>13</sup>C-NMR:
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FT-IR:
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Elemental Analysis:
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Theoretical values for C<sub>11</sub>H<sub>13</sub>N<sub>3</sub>O<sub>3</sub>S: C 52.57%, H 5.20%, N 16.73%, S 12.70%.
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Comparative Analysis with Structural Analogs
Predictions based on QSAR models of methoxy-substituted thiadiazoles .
Future Directions and Challenges
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Synthetic Optimization: Scalable synthesis routes and green chemistry approaches (e.g., microwave-assisted synthesis) should be explored to improve yields .
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In Vivo Studies: Rodent models are essential to evaluate pharmacokinetics and toxicity.
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Target Identification: Proteomics and CRISPR screens could elucidate molecular targets, such as IMPDH or histone deacetylases .
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